O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide
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Overview
Description
O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide is a complex organic compound featuring an adamantyl group, a thiophene ring, and a hydroximamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide typically involves multiple steps:
Formation of the Adamantyl Acetyl Intermediate: The initial step involves the acetylation of 1-adamantylamine using acetic anhydride to form 1-adamantylacetamide.
Introduction of the Thiophene Ring:
Formation of the Hydroximamide Group: The final step involves the conversion of the carbonyl group to a hydroximamide group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the adamantyl acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroximamide group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted hydroximamides.
Scientific Research Applications
Chemistry
In chemistry, O2-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between adamantyl-containing molecules and biological macromolecules. Its lipophilicity and stability make it a valuable tool for probing cellular processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The adamantyl group is known for enhancing the bioavailability and stability of pharmaceutical agents, making this compound a promising candidate for drug development.
Industry
In industrial applications, O2-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide can be used in the synthesis of high-performance polymers and materials due to its rigid and stable structure.
Mechanism of Action
The mechanism by which O2-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide exerts its effects involves interactions with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thiophene ring can interact with various enzymes and receptors. The hydroximamide group may participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantyl-containing compound used in various chemical syntheses.
Thiophene-2-carboxamide: A thiophene derivative with applications in organic synthesis.
Hydroximamide Derivatives: Compounds containing the hydroximamide functional group, used in medicinal chemistry.
Uniqueness
O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide is unique due to the combination of its adamantyl, thiophene, and hydroximamide moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural rigidity, lipophilicity, and potential for diverse chemical modifications set it apart from other similar compounds.
Properties
Molecular Formula |
C17H22N2O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C17H22N2O2S/c18-16(14-2-1-3-22-14)19-21-15(20)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H2,18,19) |
InChI Key |
QARMXGCTKLWODQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)O/N=C(/C4=CC=CS4)\N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)ON=C(C4=CC=CS4)N |
Origin of Product |
United States |
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